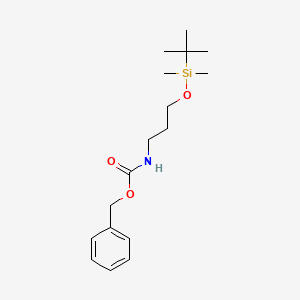

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate

Übersicht

Beschreibung

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate: is a synthetic organic compound often used in chemical research and industrial applications. This compound features a benzyl group, a tert-butyldimethylsilyloxy group, and a propylcarbamate moiety, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with benzyl alcohol, tert-butyldimethylsilyl chloride, and 3-aminopropanol.

Protection of Hydroxyl Group: The hydroxyl group of 3-aminopropanol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

Formation of Carbamate: The protected 3-aminopropanol is then reacted with benzyl chloroformate to form the benzyl carbamate derivative.

Reaction Conditions: These reactions are usually carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzylamine derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Protecting Group: The tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.

Biology

Prodrug Development: The carbamate linkage is often used in prodrug design to improve the pharmacokinetic properties of active pharmaceutical ingredients.

Medicine

Drug Delivery: Utilized in the development of drug delivery systems where controlled release of the active compound is desired.

Industry

Polymer Chemistry: Employed in the synthesis of specialized polymers and resins.

Wirkmechanismus

The mechanism by which Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate exerts its effects depends on its application. In prodrug development, the carbamate linkage is hydrolyzed in vivo to release the active drug. The silyloxy group provides stability and protection during chemical reactions, which is removed under specific conditions to reveal the reactive hydroxyl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl 3-(trimethylsilyloxy) propylcarbamate

- Benzyl 3-(tert-butyldiphenylsilyloxy) propylcarbamate

- Benzyl 3-(methoxydimethylsilyloxy) propylcarbamate

Uniqueness

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate is unique due to the tert-butyldimethylsilyloxy group, which offers a balance between steric protection and ease of removal under mild conditions. This makes it particularly useful in synthetic routes where selective deprotection is required.

Biologische Aktivität

Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) groups, followed by the introduction of the benzyl carbamate moiety. The synthesis pathway can be summarized as follows:

- Starting Materials : The key starting materials include tert-butyl 2-(2-hydroxyphenyl)acetate and appropriate amine derivatives.

- Protection : The hydroxyl group is protected using TBS to enhance stability during subsequent reactions.

- Coupling : The benzyl carbamate is introduced through coupling reactions, often utilizing coupling agents to facilitate the formation of the carbamate bond.

- Deprotection : Finally, TBS groups are removed under acidic conditions to yield the desired compound.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. A study on related carbamate derivatives showed promising results against various bacterial strains, suggesting that modifications to the carbamate structure can enhance bioactivity .

Anticancer Activity

The compound's structural similarity to known anticancer agents raises interest in its potential as an anti-tumor agent. For instance, studies on similar compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and B16 melanoma cells .

Table 1: Summary of Biological Activities

| Activity Type | Model System | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Anticancer | MCF-7 Breast Cancer | 15.0 | |

| Anticancer | B16 Melanoma | 8.0 |

Study on Antimicrobial Activity

A recent study synthesized various analogues of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzyl group significantly enhanced antibacterial activity, with some derivatives showing activity comparable to established antibiotics .

Anticancer Mechanism Investigation

In another investigation focusing on anticancer mechanisms, researchers examined the effects of this compound on apoptosis in cancer cells. The study found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a potential mechanism for its cytotoxic effects .

Eigenschaften

IUPAC Name |

benzyl N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO3Si/c1-17(2,3)22(4,5)21-13-9-12-18-16(19)20-14-15-10-7-6-8-11-15/h6-8,10-11H,9,12-14H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJALBBMBNYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.